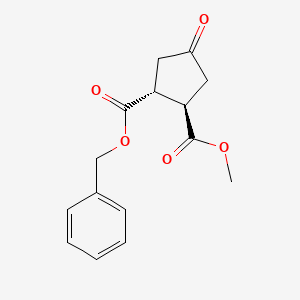![molecular formula C11H15NOS B15240578 4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with an oxolan-3-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with an oxolan-3-yl halide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Oxolan-3-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine
- 3-Bromo-4-(oxolan-3-yloxy)pyridine
- Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate
Uniqueness
4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its thieno[3,2-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C11H15NOS |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
4-(oxolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H15NOS/c1-4-12-11(8-2-5-13-7-8)9-3-6-14-10(1)9/h3,6,8,11-12H,1-2,4-5,7H2 |
Clé InChI |
FQTHGNKANUMURE-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C2C3=C(CCN2)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


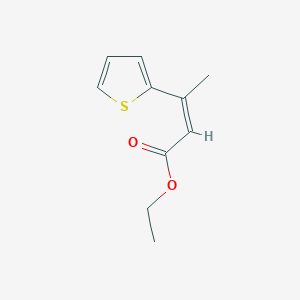
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)

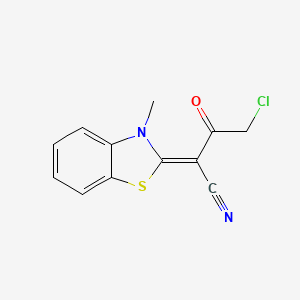

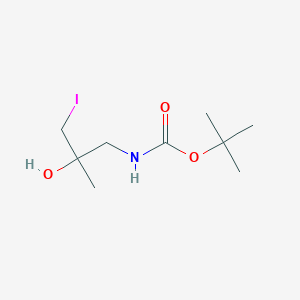


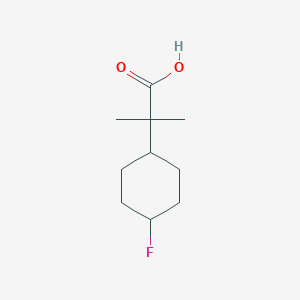
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
